molecular formula C25H28N2O3 B2642332 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide CAS No. 898458-67-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2642332
CAS No.: 898458-67-8
M. Wt: 404.51
InChI Key: QWGMWOBJKUOECG-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.51. The purity is usually 95%.
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Scientific Research Applications

Antituberculosis Activity

N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives have been synthesized and studied for their anti-tuberculosis properties. These compounds underwent comprehensive characterization, including single crystal X-ray diffraction and spectroscopic techniques. In vitro tests revealed their potential in combating tuberculosis, which opens new avenues for treating this persistent infectious disease (Bai et al., 2011).

Dopamine Agonist Properties

Research on N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has unveiled their dopamine agonist properties. These properties were evident in their ability to dilate the renal artery, similar to the antidepressant agent nomifensine. Such findings could contribute to the development of new therapeutic agents for conditions associated with dopamine dysfunction, such as Parkinson's disease and certain psychiatric disorders (Jacob et al., 1981).

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O3/c1-29-22-11-8-19(9-12-22)10-13-25(28)26-17-23(24-7-4-16-30-24)27-15-14-20-5-2-3-6-21(20)18-27/h2-9,11-12,16,23H,10,13-15,17-18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGMWOBJKUOECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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